2-[(Tetradec-4-yn-1-yl)oxy]oxane
Description
Properties
IUPAC Name |
2-tetradec-4-ynoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-9,12-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUKPFBGSKKKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC#CCCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568265 | |
| Record name | 2-[(Tetradec-4-yn-1-yl)oxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88109-62-0 | |
| Record name | 2-[(Tetradec-4-yn-1-yl)oxy]oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aluminum Triflate-Catalyzed Synthesis
A complementary route involves the ring-opening of tetrahydrofuran-derived epoxides with tetradec-4-yn-1-ol. This method, inspired by the synthesis of 2-((tetrahydro-2H-pyran-4-yl)oxy)ethanol, leverages Lewis acid catalysts such as aluminum triflate (Al(OTf)₃) to activate the epoxide. The reaction proceeds at room temperature over 3 hours, with tetradec-4-yn-1-ol acting as both a nucleophile and solvent.
Post-reaction workup includes dilution with dichloromethane and water, followed by liquid-liquid extraction and concentration under reduced pressure. Purification via silica gel chromatography yields the product in ~30% yield, consistent with analogous epoxide-opening reactions.
Mechanistic Considerations
The regioselectivity of epoxide ring-opening is influenced by the steric and electronic effects of the catalyst. Aluminum triflate coordinates to the epoxide oxygen, polarizing the C–O bond and facilitating nucleophilic attack by the alcohol at the less hindered carbon. For tetrahydrofuran epoxides, this typically results in preferential formation of the 2-substituted ether, aligning with the target compound’s structure.
Advanced Strategies for Functional Group Compatibility
Protective Group Chemistry in Multi-Step Syntheses
In cases where the tetrahydrofuran core contains sensitive functional groups, protective-group strategies become critical. For instance, the synthesis of macrobicyclic thiolincosamines employed TIPS and benzyl ethers to shield hydroxyl groups during coupling reactions. While unnecessary for 2-[(tetradec-4-yn-1-yl)oxy]oxane itself, these methods are relevant for derivatives requiring selective functionalization.
Scalability and Industrial Considerations
Solvent and Catalyst Recovery
Large-scale implementations of the alkylation method face challenges in solvent recovery, as DMF’s high boiling point complicates distillation. Alternatives like tetrahydrofuran (THF) or acetonitrile, used in similar reactions , offer easier removal under reduced pressure.
Chemical Reactions Analysis
Types of Reactions
2-[(Tetradec-4-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of azides and nitriles.
Scientific Research Applications
2-[(Tetradec-4-yn-1-yl)oxy]oxane is a versatile compound with various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of nanotechnology and materials science applications.
Mechanism of Action
The mechanism of action of 2-[(Tetradec-4-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-[(Tetradec-4-yn-1-yl)oxy]oxane, enabling a systematic comparison of properties, synthesis, and applications:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₈H₃₂O₂.
†Estimated from synthesis pathway in .
‡Calculated for C₁₁H₂₀O₁₁.
Key Comparisons
Structural Complexity and Polarity :
- The alkyne chain in this compound introduces significant hydrophobicity compared to polar derivatives like metab3695 (), which has multiple hydroxyl groups. This contrast is reflected in logP values: metab3695 exhibits a logP of ~0.716, whereas this compound likely has a higher logP (~5–7 estimated), favoring lipid solubility.
- Cyanidin-3-O-glucoside chloride () combines a glucose oxane with a charged chromophore, resulting in water-soluble properties critical for its role as a phytochemical standard.
Biological Activity :
- TC-1698 and TC-1709 () demonstrate that oxane-containing bicyclic compounds can achieve high receptor binding affinities (e.g., α4β2 nAChR). While this compound lacks reported receptor data, its alkyne chain may enhance membrane permeability, a trait exploitable in drug delivery systems.
Synthetic Strategies :
- Etherification reactions are common in synthesizing oxane derivatives. For example, TC-1698 was synthesized via alkylation of a pyridyl intermediate with 4-(bromomethyl)oxane . Similarly, this compound could be synthesized through nucleophilic substitution between tetrahydropyran-2-ol and tetradec-4-yn-1-yl bromide.
Stability and Reactivity :
- The alkyne group in this compound may confer reduced stability under acidic or oxidative conditions compared to saturated analogs like TC-1696. However, alkynes offer click chemistry compatibility for modular functionalization.
Biological Activity
2-[(Tetradec-4-yn-1-yl)oxy]oxane is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of oxane derivatives with tetradec-4-yn-1-ol. The reaction is often conducted in the presence of bases like sodium hydride or potassium carbonate, using solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled conditions, which can include room temperature stirring or slight heating.
Chemical Reactions
The compound can undergo several types of reactions:
- Oxidation : Using agents such as potassium permanganate or chromium trioxide to form oxides or carboxylic acids.
- Reduction : With reducing agents like lithium aluminum hydride to yield alcohols or alkanes.
- Substitution : Nucleophilic substitution reactions can lead to various derivatives.
Biological Activity
Research indicates that this compound exhibits significant biological activity. Its mechanisms of action involve interactions with cellular membranes and potential modulation of enzyme activities.
The compound's alkyne group allows it to participate in click chemistry, forming stable triazole rings that can influence biological pathways. Additionally, the ether linkage enhances interactions with hydrophobic regions of proteins and cellular membranes, which may affect their function and stability .
Case Studies and Research Findings
Several studies have highlighted the biological effects of similar compounds that inform the understanding of this compound:
- Hypolipidemic and Antioxidant Properties : Research on substituted tetrahydro derivatives has shown strong hypolipidemic effects and antioxidant properties, which reduced acute inflammation in animal models. These findings suggest that similar compounds could exhibit anti-inflammatory effects through modulation of lipoxygenase activity .
- Drug Metabolism Interaction : A study indicated that certain oxazine derivatives induced cytochrome P450 enzymes, enhancing drug metabolism. This suggests that this compound may influence drug metabolism pathways, potentially impacting pharmacokinetics .
- Therapeutic Applications : Investigations into compounds structurally related to this compound have explored their roles in drug delivery systems, highlighting their potential as precursors for pharmaceutical compounds due to their unique structural properties.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Unique Features | Potential Applications |
|---|---|---|
| 2-[(Hexadec-4-yn-1-yl)oxy]oxane | Longer alkyne chain enhances hydrophobicity | Membrane-associated applications |
| 2-(Octadecyl)oxane | Greater lipid interaction due to longer chain | Drug delivery systems |
| 2-(Dodecyl)oxane | Shorter chain may limit membrane interactions | Less effective in membrane-targeting drugs |
Q & A
Q. What are the recommended synthetic routes for 2-[(Tetradec-4-yn-1-yl)oxy]oxane, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification reactions between tetrahydropyran derivatives and tetradec-4-yn-1-ol. Key steps include:
- Activation of the hydroxyl group : Use reagents like tosyl chloride or Mitsunobu conditions (e.g., DIAD, PPh3) to facilitate coupling .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Temperature control : Reactions often require 60–80°C for 12–24 hours to achieve >70% yield .
Optimization : Use design-of-experiments (DoE) to test variables (e.g., molar ratios, catalysts like NaH or K2CO3) and characterize products via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS .
Q. How can researchers accurately determine the physicochemical properties (e.g., logP, solubility) of this compound when experimental data is limited?
Methodological Answer:
- Use analogs : Compare with structurally similar oxane derivatives (e.g., 2-(oxan-4-yloxy)benzaldehyde, PubChem CID 135532561) to infer logP and solubility .
- Computational tools : Apply QSAR models via software like COSMOtherm or EPI Suite to estimate partition coefficients .
- Experimental validation : Perform shake-flask assays for solubility and HPLC-based logP measurements .
Advanced Research Questions
Q. What experimental strategies can elucidate the reaction mechanisms involving this compound in catalytic processes?
Methodological Answer:
- Kinetic isotope effects (KIE) : Use deuterated substrates to identify rate-determining steps in oxidation or coupling reactions .
- In situ spectroscopy : Monitor intermediates via FTIR or Raman spectroscopy during reactions .
- Computational modeling : Collaborate with computational chemists to map energy profiles using DFT (e.g., Gaussian 16) and validate with experimental data .
Q. How can computational chemistry be integrated with experimental data to predict the environmental fate of this compound?
Methodological Answer:
- Degradation pathways : Use software like AOP-Wiki or TEST to simulate hydrolysis, photolysis, and biodegradation .
- Toxicity prediction : Apply ECOSAR or OPERA models to estimate acute/chronic toxicity for aquatic organisms .
- Experimental cross-validation : Conduct OECD 301F biodegradability tests and compare results with computational predictions .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between predicted and experimentally observed properties (e.g., boiling point, stability) of this compound?
Methodological Answer:
- Source triangulation : Cross-check data from PubChem, Reaxys, and EPA reports to identify consensus values .
- Error analysis : Assess measurement techniques (e.g., differential scanning calorimetry for melting points vs. computational estimates) .
- Peer validation : Share datasets via platforms like Zenodo for community verification .
Experimental Design and Best Practices
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
Q. How can researchers design robust assays to study the biological activity of this compound?
Methodological Answer:
- Dose-response curves : Test concentrations from 1 nM–100 µM in cell-based assays (e.g., MTT for cytotoxicity) .
- Positive/negative controls : Include reference compounds (e.g., tetrahydropyran derivatives) to validate assay sensitivity .
- Statistical rigor : Use ANOVA or t-tests with p < 0.05 thresholds and ≥3 biological replicates .
Literature and Data Management
Q. What databases and search strategies are most effective for locating peer-reviewed studies on this compound?
Methodological Answer:
- Keyword strategy : Combine terms like "oxane derivatives," "tetradec-4-yn-1-yl," and "ether synthesis" in SciFinder or Reaxys .
- Filters : Limit searches to "Scholarly Journals" and exclude patents/commercial sources .
- Government resources : Use EPA’s TSCA database for environmental and toxicological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
